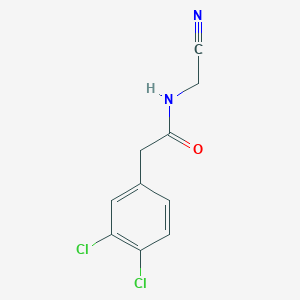

![molecular formula C16H23N3O3S B2492126 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide CAS No. 897611-66-4](/img/structure/B2492126.png)

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those related to the given compound, often involves reactions such as gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides, demonstrating good functional group tolerance and high efficiency (Hong et al., 2023). Additionally, asymmetric cyclopropanations using rhodium(II) catalyzed decomposition of vinyldiazomethanes present a method for producing functionalized cyclopropanes in a diastereoselective and enantioselective manner (Davies et al., 1996).

Molecular Structure Analysis

The crystal structure and molecular conformation of cyclopropane derivatives can be determined using X-ray diffraction analysis, as seen in compounds where the cyclohexane ring adopts a chair conformation, indicating the potential for diverse molecular interactions and stability (Özer et al., 2009).

Chemical Reactions and Properties

Cyclopropane derivatives engage in various chemical reactions, including cycloaddition reactions that lead to the synthesis of cyclic sulfoximines, illustrating the versatility of these compounds in forming different chemical structures with potential bioactivity (Ye et al., 2014).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, specific data for "N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide" are not readily available in the literature reviewed.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for further functionalization, are essential for understanding the utility of cyclopropane derivatives in synthetic chemistry and drug development. The reactions involving sulfur ylides and cyclopropane synthesis indicate significant potential for creating bioactive molecules with cyclopropane cores (Zhou et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The synthesis and evaluation of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635, a silent serotonin 5-HT(1A) antagonist, have been explored. These studies aimed at understanding the pharmacological properties related to the serotonin 5-HT(1A) receptor, contributing to drug development efforts targeting neurological disorders (Mensonides-Harsema et al., 2000).

Drug Discovery and Design

- A divergent synthesis approach for cyclopropane-containing lead-like compounds, fragments, and building blocks was reported. This strategy involved a cobalt-catalyzed cyclopropanation, showcasing the cyclopropane core's significance in medicinal chemistry for drug discovery (Chawner et al., 2017).

- Research on sulfur ylides reacting with α,β-unsaturated thioamides to synthesize dihydrothiophenes and cyclopropane-thiocarboxamides has been conducted. This work highlights the utility of these compounds in synthesizing structurally diverse molecules, potentially leading to new therapeutic agents (Samet et al., 1998).

Enantioselective Catalysis

- Novel sulfonamides were utilized as organocatalysts in the enantioselective synthesis of cyclopropane derivatives, demonstrating the potential for creating chiral molecules with high enantiomeric excess. This research supports the development of stereochemically complex pharmaceuticals (Hartikka et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact withacetylcholinesterase , a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that n-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide may inhibit the activity of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

The compound likely affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission and potentially alleviate symptoms of diseases characterized by decreased cholinergic activity, such as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This could potentially result in improved cognitive function, particularly in conditions characterized by decreased cholinergic activity .

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c20-16(14-6-7-14)17-8-13-23(21,22)19-11-9-18(10-12-19)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUMCTQLIQTUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)